

Neuraminidase-IN-17: A Technical Guide to Target Specificity and Selectivity

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Compound of Interest		
Compound Name:	Neuraminidase-IN-17	
Cat. No.:	B12366043	Get Quote

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Abstract

Neuraminidase-IN-17, also identified as compound N10, is a novel polyheterocyclic neuraminidase (NA) inhibitor with a 1,3,4-oxadiazole thioetheramide core. It has demonstrated potent in vitro antiviral activity, particularly against H5N1 influenza virus, with an EC50 of 0.11 μΜ. This technical guide provides a detailed overview of the target specificity and selectivity of **Neuraminidase-IN-17**, based on available data. It includes a summary of its inhibitory activity, comprehensive experimental protocols for key assays, and visualizations of experimental workflows to support further research and development.

Target Specificity and Potency

Neuraminidase-IN-17 is a potent inhibitor of influenza virus neuraminidase. The primary available data point for its biological activity is an EC50 value, which represents the concentration of the inhibitor that causes a 50% reduction in the desired biological response in a cell-based assay.

Table 1: Antiviral Activity of **Neuraminidase-IN-17**

Virus Strain	Assay Type	Metric	Value (µM)
H5N1 Influenza A	Antiviral Activity	EC50	0.11



Further research is required to determine the IC50 values of **Neuraminidase-IN-17** against a broader panel of neuraminidase subtypes (e.g., H1N1, H3N2, Influenza B) to fully characterize its specificity profile.

Selectivity Profile

Currently, there is no publicly available data on the selectivity of **Neuraminidase-IN-17** against other viral or host-cell targets. To establish a comprehensive selectivity profile, it would be necessary to test the compound against a panel of related enzymes (e.g., other glycosidases) and unrelated targets to identify any potential off-target effects.

Experimental Protocols

The following are detailed methodologies for the key experiments typically used to characterize the target specificity and selectivity of neuraminidase inhibitors like **Neuraminidase-IN-17**.

Neuraminidase Inhibition Assay (Fluorescence-Based)

This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against the neuraminidase enzyme. It utilizes a fluorogenic substrate, 2'-(4-Methylumbelliferyl)- α -D-N-acetylneuraminic acid (MUNANA), which upon cleavage by neuraminidase, releases a fluorescent product (4-methylumbelliferone).[1][2][3]

Materials:

- Neuraminidase-IN-17 (or other test compounds)
- Influenza virus stock (e.g., H5N1)
- MUNANA substrate (2.5 mM stock in distilled water)
- Assay Buffer (e.g., 2-(N-morpholino)ethanesulfonic acid (MES) with 4 mM CaCl2, pH 6.5)
- Stop Solution (e.g., 0.824 M NaOH in absolute ethanol)
- 96-well, flat-bottom plates (black plates for fluorescence reading)
- Fluorometer (excitation: 355 nm, emission: 460 nm)



Procedure:

- Compound Preparation: Prepare a serial dilution of Neuraminidase-IN-17 in the assay buffer.
- Virus Dilution: Dilute the virus stock in the assay buffer to a concentration that yields a linear enzymatic reaction rate.
- Assay Setup: In a 96-well plate, add 50 μ L of the diluted virus to each well, except for the blank controls.
- Inhibitor Addition: Add 50 μ L of the serially diluted **Neuraminidase-IN-17** to the wells containing the virus. For control wells, add 50 μ L of assay buffer.
- Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
- Substrate Addition: Add 50 μL of a 300 μM MUNANA working solution to all wells.[1]
- Enzymatic Reaction: Incubate the plate at 37°C for 60 minutes, protected from light.
- Reaction Termination: Stop the reaction by adding 100 μL of the stop solution to each well.[1]
- Fluorescence Reading: Measure the fluorescence intensity using a fluorometer.
- Data Analysis: Calculate the percent inhibition for each concentration of the inhibitor relative to the control wells. Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Antiviral Activity Assay (Cytopathic Effect Reduction)

This assay determines the effective concentration (EC50) of a compound in protecting host cells from virus-induced cell death (cytopathic effect, CPE).

Materials:

• **Neuraminidase-IN-17** (or other test compounds)



- Influenza virus stock (e.g., H5N1)
- Host cells (e.g., Madin-Darby Canine Kidney MDCK cells)
- Cell Culture Medium
- Virus Growth Medium (containing TPCK-trypsin)
- Cell Counting Kit-8 (CCK-8) or similar viability reagent
- 96-well cell culture plates
- Microplate reader (450 nm)

Procedure:

- Cell Seeding: Seed MDCK cells into a 96-well plate at a density of approximately 5 x 10³
 cells per well and incubate for 24 hours to form a monolayer.[4]
- Compound Preparation: Prepare a serial dilution of Neuraminidase-IN-17 in the virus growth medium.
- Infection and Treatment: Remove the culture medium from the cells. Add 100 μL of the diluted virus stock to the wells, followed by 10 μL of the serially diluted compound.[5] Include virus-only controls and cell-only controls.
- Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours, or until CPE is observed in the virus-only control wells.
- Viability Assessment: Add 10 μL of CCK-8 solution to each well and incubate for 1-4 hours. [4][5]
- Absorbance Reading: Measure the absorbance at 450 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the cell-only and virus-only controls. Determine the EC50 value by fitting the data to a dose-response curve.



Cytotoxicity Assay

This assay is crucial to determine if the antiviral activity of the compound is due to specific inhibition of the virus or general toxicity to the host cells.

Materials:

- Neuraminidase-IN-17 (or other test compounds)
- Host cells (e.g., MDCK cells)
- Cell Culture Medium
- Cell Counting Kit-8 (CCK-8)
- 96-well cell culture plates
- Microplate reader (450 nm)

Procedure:

- Cell Seeding: Seed MDCK cells into a 96-well plate as described in the antiviral assay.
- Compound Addition: Remove the culture medium and add fresh medium containing serial dilutions of **Neuraminidase-IN-17**. Include wells with medium only as a control.
- Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).
- Viability Assessment: Add 10 μL of CCK-8 solution to each well and incubate for 1-4 hours. [4][5]
- Absorbance Reading: Measure the absorbance at 450 nm.
- Data Analysis: Calculate the percentage of cell viability relative to the control wells.
 Determine the 50% cytotoxic concentration (CC50). The selectivity index (SI) can then be calculated as CC50/EC50.



Visualizations

Experimental Workflow Diagrams

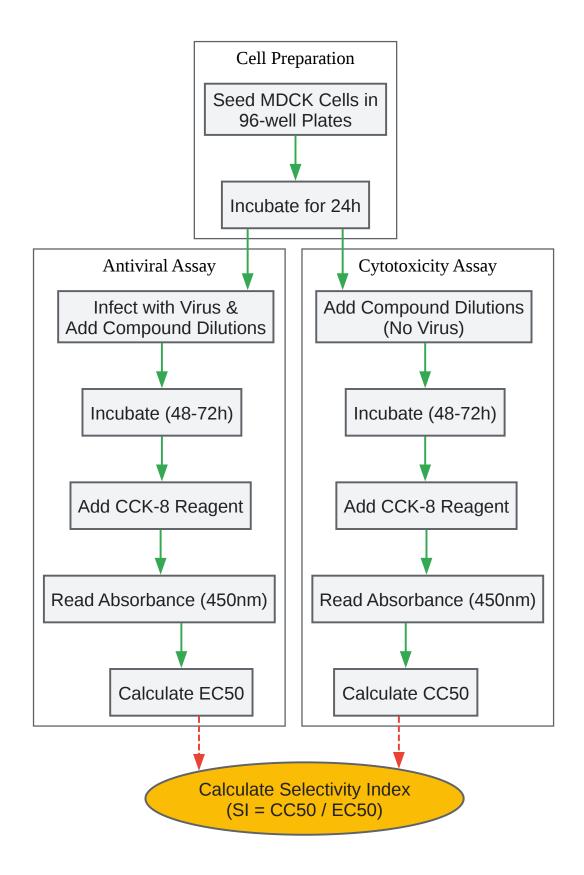
The following diagrams, generated using the DOT language, illustrate the workflows for the key experimental protocols.



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Caption: Workflow for the fluorescence-based neuraminidase inhibition assay.





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Caption: Workflow for cell-based antiviral and cytotoxicity assays.



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